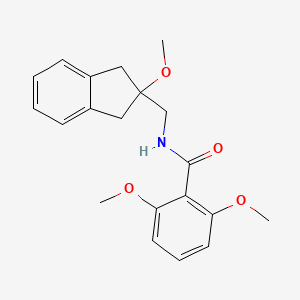

2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

描述

属性

IUPAC Name |

2,6-dimethoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-20(25-3)11-14-7-4-5-8-15(14)12-20/h4-10H,11-13H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGODFLPRMWDDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

2,6-Dimethoxybenzoic acid is commercially available or synthesized via methoxylation of 2,6-dihydroxybenzoic acid using dimethyl sulfate under alkaline conditions.

Acid Chloride Formation

Procedure

- React 2,6-dimethoxybenzoic acid (10 mmol) with thionyl chloride (30 mmol) at reflux (70°C, 2 h).

- Remove excess thionyl chloride via distillation under reduced pressure.

- Yield: 92–95% as a pale-yellow liquid.

Key Reaction

$$

\text{2,6-(MeO)}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{2,6-(MeO)}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl}

$$

Synthesis of (2-Methoxy-2,3-Dihydro-1H-Inden-2-yl)Methylamine

Iodine(III)-Mediated Ring Contraction

Substrate Preparation

- 1,2-Dihydronaphthalene derivative (7a–f) : Synthesized via Friedel-Crafts acylation of methoxy-substituted naphthalene.

- Ring contraction : Treat 7a (1 mmol) with [hydroxy(tosyloxy)iodo]benzene (1.2 mmol) in dichloromethane (0°C to rt, 6 h).

Outcome

Reductive Amination of Indanone

Procedure

- 2-Methoxyindan-2-one : Synthesized via oxidation of 2-methoxyindane with PCC.

- React with methylamine (2 eq) and NaBH(OAc)$$_3$$ in DCM (rt, 12 h).

- Purify via column chromatography (SiO$$_2$$, EtOAc/hexane).

Yield : 68–75%.

Amide Bond Formation

Schotten-Baumann Reaction

Procedure

- Dissolve 2,6-dimethoxybenzoyl chloride (1.1 eq) in THF.

- Add (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine (1 eq) and NaOH (2 eq) at 0°C.

- Stir at rt for 4 h, extract with EtOAc, and purify via recrystallization.

Yield : 82–88%.

Coupling Reagent-Assisted Synthesis

EDCl/HOBt Method

- Mix 2,6-dimethoxybenzoic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2 eq) in DMF.

- Add amine derivative (1 eq) and stir at rt for 12 h.

- Purify via flash chromatography.

Yield : 85–90%.

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, CDCl$$_3$$)

HRMS (ESI+)

Impurity Control and Stability

Nitrosamine Risk Mitigation

Secondary amines in intermediates may react with nitrosating agents (e.g., NO$$_x$$) to form genotoxic impurities.

Mitigation Strategies :

- Use fresh solvents (avoid nitrite-contaminated xylene/toluene).

- Add antioxidants (ascorbic acid) during amine storage.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Schotten-Baumann | 82–88 | >95 | Moderate |

| EDCl/HOBt Coupling | 85–90 | >98 | High |

| Reductive Amination | 68–75 | 90–95 | Low |

化学反应分析

Types of Reactions

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen atoms or other electrophiles.

科学研究应用

Pharmacological Potential

This compound has been investigated for its potential as a pharmacophore in drug design due to its anti-inflammatory and analgesic properties. Research indicates that it may interact with specific molecular targets such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .

Organic Semiconductors

The electronic properties of 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport is critical for enhancing the efficiency of electronic devices.

Data Table: Properties Relevant to Materials Science

| Property | Value |

|---|---|

| Density | |

| Boiling Point | at 760 mmHg |

| LogP |

Interactions with Biological Macromolecules

The compound has been studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding mechanisms . These interactions are crucial for understanding its pharmacodynamics and potential therapeutic applications.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disorders .

作用机制

The mechanism by which 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exerts its effects involves:

Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

Pathways Involved: Modulation of signaling pathways related to inflammation and pain, potentially involving cyclooxygenase (COX) enzymes.

相似化合物的比较

Similar Compounds

2,6-Dimethoxybenzamide: Lacks the indene moiety, resulting in different biological activity.

N-(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but without the methoxy groups on the benzene ring.

Uniqueness

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of both methoxy groups and the indene moiety, which confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

生物活性

The compound 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide , with CAS number 36159-03-2, is a derivative of benzamide that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 366.407 g/mol. Key physical properties include:

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 561.5 ± 50.0 °C at 760 mmHg

- Flash Point : 246.2 ± 30.2 °C

Anticancer Properties

Research has indicated that compounds containing the indene structure often exhibit anticancer properties. A study highlighted that derivatives of indole and indene can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple pathways, including modulation of the PI3K/Akt/mTOR signaling pathway .

In vitro studies have shown that related benzamide derivatives exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. For instance, compounds similar to our target compound have demonstrated IC50 values in the low micromolar range, indicating potent activity .

Antimicrobial Activity

Recent investigations into benzamide derivatives have revealed their effectiveness against various microbial strains. A detailed study assessed several benzimidazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to our target showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

| Microbial Strain | MIC (μg/ml) | Standard Drug MIC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 2 | 2 (ciprofloxacin) |

| Escherichia coli | 4 | 4 (norfloxacin) |

| Candida albicans | 8 | 10 (fluconazole) |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Benzamide derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling in the brain, which is beneficial for cognitive function .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE and various kinases involved in cancer progression.

- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : The methoxy groups may contribute to free radical scavenging capabilities, reducing oxidative stress in cells.

Case Studies

- Anticancer Study : A recent study on a series of benzamide derivatives reported significant growth inhibition in breast cancer cell lines with an emphasis on compounds structurally related to our target molecule .

- Neuroprotection Study : In a model using rat cortical neurons, a related compound was shown to protect against oxidative stress-induced cell death by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .

常见问题

Q. What are the recommended synthetic routes for 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, and how can purity be validated?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,6-dimethoxybenzoyl chloride with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine in anhydrous dichloromethane (DCM) under nitrogen, using pyridine as a base to neutralize HCl byproducts . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature values (e.g., dihydroindenyl methoxy protons at δ 3.3–3.8 ppm; aromatic methoxy groups at δ 3.8–4.0 ppm) .

- HPLC-MS : Use a C18 column with a methanol/water mobile phase to confirm molecular ion peaks and >95% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential dust inhalation risks .

- Waste disposal : Collect organic residues in halogenated waste containers and treat via incineration to prevent environmental contamination .

- Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .

Q. How can researchers screen this compound for preliminary biological activity?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) .

- Enzyme inhibition : Test against targets like aggrecanase or MMPs using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂ for MMP-9) to quantify IC₅₀ values .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices for nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., AMPA receptor PDB: 3HVR), focusing on hydrogen bonds with methoxy and benzamide groups .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for therapeutic applications?

- Substituent modifications : Replace the indenyl methoxy group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions in enzyme binding pockets .

- Scaffold rigidity : Introduce cyclopropane rings or sp³-hybridized carbons to the dihydroindenyl moiety to restrict conformational flexibility and improve target selectivity .

Q. What crystallographic techniques are recommended for resolving the 3D structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: chloroform/methanol). Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to resolve methoxy group orientations .

- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to confirm phase purity and detect polymorphism .

Q. How can researchers address contradictions in biological activity data across different studies?

- Control for solvent effects : Re-test activity in DMSO-free buffers (e.g., PBS with 0.1% Tween-80) to eliminate false positives from aggregation .

- Validate assay reproducibility : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) and report statistical significance (p < 0.05 via ANOVA) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

| Technique | Critical Peaks/Shifts | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.35 (s, 3H, OCH₃), δ 4.12 (d, J=6.5 Hz, 2H, CH₂N), δ 6.55–7.20 (m, 6H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ 56.1 (OCH₃), δ 112.4–160.2 (aromatic carbons), δ 170.1 (C=O) | |

| IR (KBr) | 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C) |

Q. Table 2. Computational Parameters for DFT Studies

| Parameter | Value | Software |

|---|---|---|

| Basis Set | 6-31G(d,p) | Gaussian 09 |

| Solvent Model | PCM (chloroform) | |

| Convergence Criteria | Energy < 1×10⁻⁶ Hartree |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。